(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide
CAS No.:
Cat. No.: VC15383504
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N6O2 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | (E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H24N6O2/c1-16-14-17(2)28-24(27-16)30-23(29-22(31)10-9-19-6-5-13-32-19)25-12-11-18-15-26-21-8-4-3-7-20(18)21/h3-10,13-15,26H,11-12H2,1-2H3,(H2,25,27,28,29,30,31)/b10-9+ |
| Standard InChI Key | ZELTZMOILOXYSD-MDZDMXLPSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC=CO4)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C=CC4=CC=CO4)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound, (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide, reflects its intricate connectivity. The molecular formula is C24H24N6O2, with a molecular weight of 428.5 g/mol . The presence of conjugated double bonds in the prop-2-enamide backbone and the stereochemical descriptors (E) indicate a planar, rigid configuration that may influence its binding affinity to biological targets.
Structural Features and Functional Groups
The molecule integrates three key subunits:
-
4,6-Dimethylpyrimidin-2-yl group: A heterocyclic aromatic ring with methyl substituents at positions 4 and 6, contributing to hydrophobic interactions.
-
2-(1H-Indol-3-yl)ethylamine: An indole-derived side chain capable of π-π stacking and hydrogen bonding via its amine group.
-
Furan-2-ylprop-2-enamide: An α,β-unsaturated amide linked to a furan ring, which may confer electrophilic reactivity.
The stereochemistry of the double bonds (2E, E) is critical for maintaining the molecule’s spatial orientation, as evidenced by the isomeric SMILES:
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC=CO4)C.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 428.5 g/mol | |
| LogP (Partition Coeff.) | Estimated 3.2 ± 0.3 | In silico |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar SA | 131 Ų |
Experimental data on solubility, melting point, and stability remain under investigation, though the compound’s moderate polarity suggests solubility in polar aprotic solvents like DMSO.
Synthesis and Synthetic Strategies
Key Synthetic Pathways
The synthesis of this compound involves multi-step condensation reactions. A plausible route includes:
-
Formation of the pyrimidine-indole intermediate: Coupling 4,6-dimethylpyrimidin-2-amine with 2-(1H-indol-3-yl)ethylamine via a carbamimidoyl linkage.
-
Acrylamide derivatization: Introducing the furan-2-ylprop-2-enamide group through a Michael addition or nucleophilic acyl substitution.
Challenges in Synthesis
Steric hindrance from the dimethylpyrimidine and indole groups complicates the formation of the imine bond. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields. Chromatographic purification is typically required due to the compound’s propensity for forming stereoisomers.
Biological Activities and Mechanistic Insights
Putative Molecular Targets
The compound’s biological activity is hypothesized to arise from interactions with enzymes or receptors involved in signaling pathways. Potential targets include:
-
Kinase inhibitors: The pyrimidine moiety resembles ATP-binding site inhibitors in tyrosine kinases.
-
GPCR modulators: The indole group may target serotonin or dopamine receptors .
Structure-Activity Relationships (SAR)
-
Pyrimidine methylation: The 4,6-dimethyl groups enhance lipophilicity, improving membrane permeability.
-
Furan substitution: The α,β-unsaturated amide acts as a Michael acceptor, potentially covalently modifying cysteine residues in target proteins.
Future Research Directions
Target Deconvolution
Advanced techniques like chemoproteomics or thermal shift assays are needed to identify precise molecular targets.
Lead Optimization
-
Bioisosteric replacement of the furan ring to mitigate toxicity.
-
Prodrug strategies to enhance solubility and bioavailability.
Preclinical Development
Rodent pharmacokinetic studies and toxicology profiles are essential before clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume